molecular formula C17H21N B15395737 N-Benzyl-2-tert-butylaniline

N-Benzyl-2-tert-butylaniline

Cat. No.: B15395737
M. Wt: 239.35 g/mol
InChI Key: CILFQVBCAVUFAQ-UHFFFAOYSA-N
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Description

N-Benzyl-2-tert-butylaniline (systematic name: N-Benzyl-2-methyl-2-propanamine) is a tertiary amine featuring a benzyl group and a bulky tert-butyl substituent attached to the nitrogen atom. Its molecular formula is C₁₁H₁₇N, with a molecular weight of 163.26 g/mol. This compound is primarily utilized as a pharmaceutical intermediate due to its steric hindrance and lipophilic properties, which influence reactivity and solubility in organic syntheses .

Key identifiers include:

  • CAS Reg. No.: Multiple entries in suggest synonyms such as Benzyl-tert-butylamine (e.g., CAS 1538-09-6 is associated with a related but distinct compound in ).
  • Synonyms: N-tert-butyl-N-benzylamine, N-Benzyl-2-methyl-2-propanamine .

Properties

Molecular Formula

C17H21N

Molecular Weight

239.35 g/mol

IUPAC Name

N-benzyl-2-tert-butylaniline

InChI

InChI=1S/C17H21N/c1-17(2,3)15-11-7-8-12-16(15)18-13-14-9-5-4-6-10-14/h4-12,18H,13H2,1-3H3

InChI Key

CILFQVBCAVUFAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1NCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The tert-butyl and benzyl groups confer unique steric and electronic effects. Below is a comparative analysis with analogs:

Compound Molecular Formula Molecular Weight (g/mol) CAS RN Boiling Point Density (g/cm³)
N-Benzyl-2-tert-butylaniline C₁₁H₁₇N 163.26 Multiple entries* Not reported Not reported
N-Methyl-tert-butylamine C₅H₁₃N 87.16 14610-37-8 67–69°C 0.727
Methyl 4-tert-butylbenzoate C₁₂H₁₆O₂ 192.25 26537-19-9 Not reported 0.99
Key Observations:
  • Lipophilicity : The benzyl group in this compound likely increases lipophilicity (logP ~3.5 estimated) compared to N-Methyl-tert-butylamine (logP ~1.2), impacting solubility in polar solvents .

Functional and Application Differences

a) N-Methyl-tert-butylamine
  • Role : Primarily a solvent or base in organic reactions due to its low molecular weight and volatility (bp 67–69°C).
  • Limitation : Less steric hindrance limits its utility in chiral resolutions or asymmetric syntheses compared to benzyl-substituted analogs .
b) Methyl 4-tert-butylbenzoate
  • Role : An ester derivative used in fragrances or polymer plasticizers. The tert-butyl group enhances thermal stability, but the absence of an amine group limits pharmaceutical relevance .
c) Benzathine Benzylpenicillin ()
  • Role : A penicillin salt containing a dibenzylethylenediamine moiety. While structurally distinct, the benzyl group here aids in prolonged drug release, contrasting with this compound’s role as a synthetic intermediate .

Research Findings and Industrial Relevance

  • Pharmaceutical Synthesis: this compound’s steric bulk is advantageous in preventing unwanted side reactions during multi-step syntheses, a feature less pronounced in N-Methyl-tert-butylamine .
  • Solubility Challenges : Unlike Methyl 4-tert-butylbenzoate (soluble in organic solvents), this compound’s low polarity may require co-solvents for reaction homogeneity .

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